molecular formula C20H23N3O2S2 B12209100 N,N-dimethyl-3-[(2Z)-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide

N,N-dimethyl-3-[(2Z)-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide

Cat. No.: B12209100
M. Wt: 401.5 g/mol
InChI Key: PHBKAFZULNWUCX-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-[(2Z)-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide is a complex organic compound with a molecular formula of C20H23N3O2S2 This compound is characterized by its unique structure, which includes a thiazole ring, a sulfonamide group, and a phenyl group

Preparation Methods

The synthesis of N,N-dimethyl-3-[(2Z)-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide involves several steps. One common method includes the reaction of appropriate thiazole derivatives with sulfonamide precursors under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and yield.

Chemical Reactions Analysis

N,N-dimethyl-3-[(2Z)-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it may be studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, researchers are exploring its potential as a therapeutic agent due to its unique structure and properties. Industrial applications include its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-[(2Z)-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N,N-dimethyl-3-[(2Z)-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide can be compared with other similar compounds, such as N,N-dimethylthiophene-3-carboxamide and N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine . These compounds share some structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its combination of a thiazole ring and a sulfonamide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H23N3O2S2

Molecular Weight

401.5 g/mol

IUPAC Name

N,N-dimethyl-3-(2-phenylimino-3-propyl-1,3-thiazol-4-yl)benzenesulfonamide

InChI

InChI=1S/C20H23N3O2S2/c1-4-13-23-19(15-26-20(23)21-17-10-6-5-7-11-17)16-9-8-12-18(14-16)27(24,25)22(2)3/h5-12,14-15H,4,13H2,1-3H3

InChI Key

PHBKAFZULNWUCX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)N(C)C

Origin of Product

United States

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